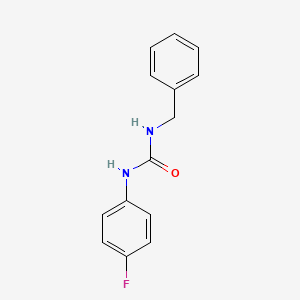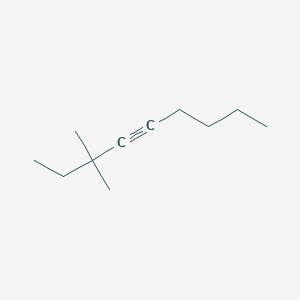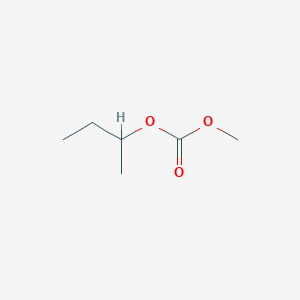
2-(3-Phenylpropyl)-1,3-propanediol dicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Phenylpropyl)-1,3-propanediol dicarbamate is an organic compound belonging to the carbamate family Carbamates are widely recognized for their stability and versatility in various chemical and biological applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of carbonylimidazolide in water, which reacts with a nucleophile to form the desired carbamate without the need for an inert atmosphere . Another approach utilizes aryl isocyanates derived from arylamines and CO2 in the presence of DBU, which can be trapped by various amines and alcohols to form carbamates .
Industrial Production Methods
Industrial production of carbamates, including 2-(3-Phenylpropyl)-1,3-propanediol dicarbamate, often employs scalable and efficient methods such as the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . This method allows for the direct conversion of low-concentration CO2 into carbamates without the need for metal complex catalysts or metal salt additives .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Phenylpropyl)-1,3-propanediol dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(3-Phenylpropyl)-1,3-propanediol dicarbamate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(3-Phenylpropyl)-1,3-propanediol dicarbamate involves its interaction with specific molecular targets and pathways. The carbamate group can modulate inter- and intramolecular interactions with target enzymes or receptors, often through hydrogen bonding and conformational restriction . This allows the compound to exert its effects by stabilizing or inhibiting specific biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylcarbamate: Similar in structure but lacks the additional propyl and diol groups.
Methylcarbamate: A simpler carbamate derivative with different reactivity and applications.
Ethylcarbamate: Another related compound with distinct properties and uses.
Uniqueness
2-(3-Phenylpropyl)-1,3-propanediol dicarbamate is unique due to its specific structural features, which confer enhanced stability and versatility in various applications. Its ability to act as a peptide bond surrogate and its potential in drug design make it particularly valuable in medicinal chemistry .
Eigenschaften
CAS-Nummer |
25462-36-6 |
|---|---|
Molekularformel |
C14H20N2O4 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
[2-(carbamoyloxymethyl)-5-phenylpentyl] carbamate |
InChI |
InChI=1S/C14H20N2O4/c15-13(17)19-9-12(10-20-14(16)18)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,15,17)(H2,16,18) |
InChI-Schlüssel |
DYTUFDFHENBVTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCC(COC(=O)N)COC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-](/img/structure/B14689576.png)
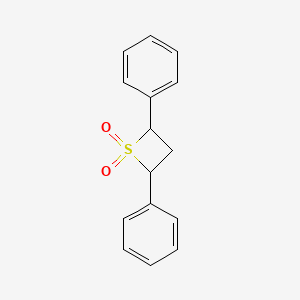
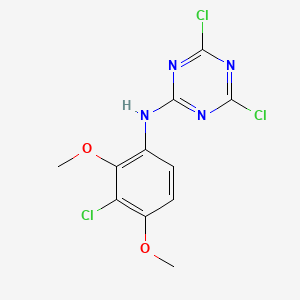
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide](/img/structure/B14689591.png)
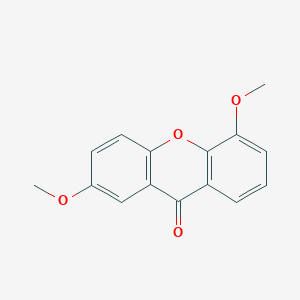
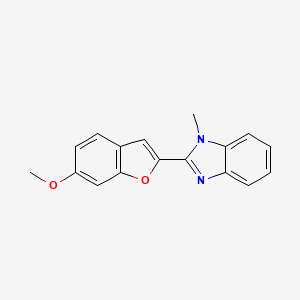
![5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B14689600.png)
